molecular formula C2H2MgO6 B1143533 Magnesium bicarbonate CAS No. 12143-96-3

Magnesium bicarbonate

Cat. No. B1143533
Key on ui cas rn: 12143-96-3
M. Wt: 146.34
InChI Key:
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Patent
US08721998B2

Procedure details

The second method of preparation of the aqueous solution of magnesium bicarbonate in technical solution is to add water to magnesium oxide to digest at 50˜95° C. for 0.5˜5 hours, with the weight ratio of the liquid to solid: 1˜5:1 (calculated by the weight of water and magnesium oxide). Water is added to form slurry or magnesium hydroxide and water is mixed directly based on the weight ratio of the liquid to solid: 10˜200:1 (calculated by weight of water and magnesium oxide and/or calcium oxide). Then the slurry is carbonized by carbon dioxide gas, with reaction temperature controlled at 0˜50° C. and reaction time 0.1˜5 hour. Pure aqueous solution of magnesium bicarbonate is obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2:1].[Mg+2:2].[O-2].[Ca+2].[C:5](=[O:7])=[O:6]>O>[C:5](=[O:1])([OH:7])[O-:6].[Mg+2:2].[C:5](=[O:1])([OH:7])[O-:6] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed directly
CUSTOM
Type
CUSTOM
Details
controlled at 0˜50° C.
CUSTOM
Type
CUSTOM
Details
reaction time 0.1˜5 hour

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08721998B2

Procedure details

The second method of preparation of the aqueous solution of magnesium bicarbonate in technical solution is to add water to magnesium oxide to digest at 50˜95° C. for 0.5˜5 hours, with the weight ratio of the liquid to solid: 1˜5:1 (calculated by the weight of water and magnesium oxide). Water is added to form slurry or magnesium hydroxide and water is mixed directly based on the weight ratio of the liquid to solid: 10˜200:1 (calculated by weight of water and magnesium oxide and/or calcium oxide). Then the slurry is carbonized by carbon dioxide gas, with reaction temperature controlled at 0˜50° C. and reaction time 0.1˜5 hour. Pure aqueous solution of magnesium bicarbonate is obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2:1].[Mg+2:2].[O-2].[Ca+2].[C:5](=[O:7])=[O:6]>O>[C:5](=[O:1])([OH:7])[O-:6].[Mg+2:2].[C:5](=[O:1])([OH:7])[O-:6] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed directly
CUSTOM
Type
CUSTOM
Details
controlled at 0˜50° C.
CUSTOM
Type
CUSTOM
Details
reaction time 0.1˜5 hour

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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